L-2-Aminoadipic acid
Overview
Description
L-2-Aminoadipic acid, also known as (S)-2-Aminohexanedioic acid or L-Homoglutamic acid, is a structural analog of glutamine . It is generated by the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways .
Synthesis Analysis
L-2-Aminoadipic acid is generated by the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways . It is also used as an internal standard in the amino acid analysis from fermented food samples .Molecular Structure Analysis
The molecular formula of L-2-Aminoadipic acid is C6H11NO4, and its molecular weight is 161.16 .Chemical Reactions Analysis
L-2-Aminoadipic acid inhibits glutamine synthetase and γ-glutamylcysteine synthetase . It modulates glucose metabolism and is present in higher levels in diabetic patients .Physical And Chemical Properties Analysis
L-2-Aminoadipic acid is a solid at 20 degrees Celsius . It appears as a white to orange to green powder or crystal . It is soluble in 1N HCl (50 mg/ml) and slightly soluble in water . Its specific rotation is [a]20/D +23.0 to +26.0 deg (C=5, 6mol/L HCl) .Scientific Research Applications
Marker of Protein Carbonyl Oxidation : L-2-Aminoadipic acid is identified as a marker of protein carbonyl oxidation in aging human skin, particularly under conditions like diabetes, renal failure, and sepsis. It's found that its levels significantly increase with age, and are further elevated in the presence of these conditions (Sell, Strauch, Shen, & Monnier, 2007).
Regulator of Kynurenic Acid Production : In the hippocampus, L-2-Aminoadipic acid acts as a regulator of kynurenic acid production. It's been observed to decrease the concentration of extracellular kynurenic acid, suggesting a role in the pathogenesis of neurodegenerative and seizure disorders (Wu, Ungerstedt, & Schwarcz, 1995).
Impact on Astrocytes and Brain Function : L-2-Aminoadipic acid has been used to study the damage to astroglia in neurodegenerative diseases, both in vitro and in vivo. Its toxic effects on astroglia help in modeling damage in these conditions (Voronkov et al., 2021).
Synthesis of L-Homoglutamic Acid : L-2-Aminoadipic acid serves as a key component in the synthesis of L-homoglutamic acid, which has applications in organic chemistry (Kondo, Miyazaki, Kodama, & Horimoto, 1985).
Role in Metabolism and Disease Pathogenesis : Studies have explored its role in metabolic processes and disease pathogenesis, especially in conditions like diabetes and atherosclerosis. Myeloperoxidase-mediated oxidation of protein lysine residues generates 2-aminoadipic acid, suggesting its involvement in these processes (Lin et al., 2017).
Role in Plant Metabolism : The presence of 2-aminoadipic acid in various plant species suggests its role in plant metabolism and its significance in lysine metabolism (Nawaz & Sørensen, 1977).
Safety And Hazards
L-2-Aminoadipic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection/hearing protection, and wash thoroughly after handling .
properties
IUPAC Name |
(2S)-2-aminohexanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFNHCXNCRBQI-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017096 | |
Record name | L-alpha-Aminoadipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aminoadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.2 mg/mL | |
Record name | Aminoadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-2-Aminoadipic acid | |
CAS RN |
1118-90-7 | |
Record name | L-α-Aminoadipic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-alpha-Aminoadipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-alpha-Aminoadipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINOADIPIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZH74L7SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aminoadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 198 °C | |
Record name | Aminoadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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